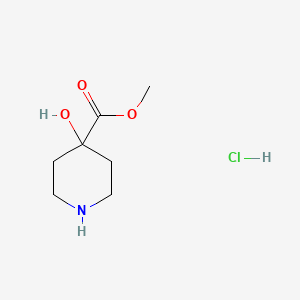

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)2-4-8-5-3-7;/h8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPJALDKKWSWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694567 | |

| Record name | Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179022-53-8 | |

| Record name | Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxypiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties and Applications of Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

Abstract: This technical guide provides a comprehensive overview of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, a pivotal heterocyclic building block in modern drug discovery and development. The document delves into the core physicochemical characteristics, with a particular focus on the fundamental basic properties dictated by its piperidine scaffold. It offers expert insights into safe handling, storage, and key applications in synthetic chemistry. Detailed, field-proven experimental protocols for the in situ neutralization and subsequent N-acylation are provided to equip researchers and drug development professionals with actionable methodologies for leveraging this versatile intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a substituted piperidine derivative that has emerged as a valuable scaffold in medicinal chemistry. The piperidine ring is a privileged structure, frequently incorporated into molecules targeting the Central Nervous System (CNS) and other therapeutic areas due to its ability to impart favorable pharmacokinetic properties.[1][2] This specific compound is bifunctional; the secondary amine serves as a nucleophilic handle for substitutions, while the quaternary center bearing both a hydroxyl and a methyl ester group provides opportunities for further structural diversification.[3]

Supplied as a hydrochloride salt, the compound offers enhanced stability and easier handling as a solid compared to the free base. Understanding its basicity, the requisite steps to liberate the reactive free amine, and its subsequent synthetic potential is critical for its effective use in the laboratory. This guide serves to illuminate these core properties and provide a practical framework for its application.

Physicochemical and Structural Properties

The compound's identity is defined by its structure and associated properties. It is crucial to distinguish between the hydrochloride salt form, which is typically supplied commercially, and the free base, which is the reactive species in many synthetic transformations.

| Property | Methyl 4-hydroxypiperidine-4-carboxylate (Free Base) | Methyl 4-hydroxypiperidine-4-carboxylate HCl (Salt) | Reference(s) |

| IUPAC Name | methyl 4-hydroxypiperidine-4-carboxylate | methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | [4] |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₄ClNO₃ | [4][5] |

| Molecular Weight | 159.18 g/mol | 195.64 g/mol | [4] |

| CAS Number | 767265-77-0 | 179022-53-8 | [4] |

| Appearance | Solid | Off-white to white solid | [6] |

| Predicted XlogP | -0.6 | Not Applicable | [5] |

Core Basic Properties & pKa Analysis

The defining basic property of this molecule stems from the lone pair of electrons on the secondary amine nitrogen within the piperidine ring. This nitrogen acts as a Lewis base, readily accepting a proton (H⁺) to form a positively charged piperidinium ion.

The Acid-Base Equilibrium

The compound is supplied as a hydrochloride salt, meaning the piperidine nitrogen is already protonated. For the nitrogen to act as a nucleophile in a chemical reaction, it must be deprotonated to regenerate the free base. This is achieved by adding a suitable external base, shifting the equilibrium shown below to the left.

Caption: Acid-base equilibrium of the piperidine nitrogen.

pKa Considerations

Causality: This predicted decrease in basicity is a key consideration when selecting a base for deprotonation. A base whose conjugate acid has a pKa significantly higher than ~10 is required to ensure complete and rapid conversion to the free amine.

Safe Handling, Storage, and Personal Protection

Proper handling of piperidine derivatives is essential for laboratory safety. The information below is synthesized from standard safety data sheets for related compounds.

| Category | Guideline | Reference(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Ensure work is conducted in a well-ventilated area or a chemical fume hood. | [8] |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition. | [8] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [8] |

| In Case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if symptoms persist. | [8] |

Applications in Synthetic Chemistry

This compound is a versatile intermediate primarily used in the synthesis of novel chemical entities for drug discovery. Its structure is a key building block for a range of therapeutic agents.[1]

-

Scaffold for CNS Agents: The piperidine core is prevalent in antipsychotics, antidepressants, and analgesics.[2][9]

-

Combinatorial Chemistry: The secondary amine provides a reliable point for diversification. Libraries of compounds can be rapidly synthesized by reacting the free base with various sulfonyl chlorides, acyl chlorides, or alkyl halides to explore structure-activity relationships (SAR).

-

Precursor for Complex Molecules: The hydroxyl and ester functionalities can be further manipulated. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, opening up additional synthetic pathways.

Caption: Diversification potential of the core scaffold.

Experimental Protocols & Workflows

The following protocols provide a validated workflow for utilizing this compound in a typical synthetic sequence.

Protocol 1: In Situ Liberation of the Free Base

Rationale: Most reactions require the neutral, nucleophilic free base. Performing the neutralization in situ (in the reaction flask) is efficient and avoids isolating the often less stable free amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to prevent it from competing with the amine substrate in the subsequent reaction.

Methodology:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Add a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)).

-

Cool the resulting suspension in an ice bath (0 °C).

-

Add triethylamine (1.1 - 1.2 eq) dropwise with stirring.

-

Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

The resulting mixture, which contains the free amine and triethylammonium chloride, can be used directly in the next step. The salt byproduct is often soluble or can be filtered off after the reaction if necessary.

Protocol 2: N-Acylation with an Acyl Chloride

Rationale: N-acylation is a fundamental transformation that forms a stable amide bond, a common linkage in pharmaceutical compounds.[10] This protocol uses the free base generated in Protocol 1.

Methodology:

-

Prepare the free base solution as described in Protocol 1.

-

Cool the solution back down to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq) in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred free base solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

Synthetic Workflow Diagram

Caption: Workflow for the neutralization and N-acylation sequence.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its value is rooted in the privileged piperidine core, enhanced by bifunctional handles for synthetic elaboration. While its utility is clear, practical success hinges on understanding its fundamental basicity and the necessity of converting the stable hydrochloride salt into the reactive free amine. The protocols and data presented in this guide provide the necessary foundation for researchers and scientists to confidently and effectively incorporate this versatile building block into their drug discovery programs.

References

- 1. nbinno.com [nbinno.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 4-hydroxypiperidine-4-carboxylate | CymitQuimica [cymitquimica.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Characterization of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 106965-63-5)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Characterization of a Novel Pyrazolopyridine

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] This guide provides a comprehensive framework for the characterization of a specific, yet representative member of this class: 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 106965-63-5). While specific experimental data for this exact CAS number is not publicly available, this document serves as an in-depth technical guide, drawing upon established methodologies and data from closely related analogues to present a robust characterization workflow. As senior application scientists, our goal is not merely to present protocols, but to instill a logical and self-validating approach to the structural elucidation and purity assessment of this important class of molecules.

I. The Molecular Context: Synthesis and Physicochemical Properties

The journey of characterization begins with an understanding of the molecule's origin and its fundamental physical properties. The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be approached through established synthetic routes for related pyrazolopyridines.[5][6] A plausible synthetic pathway is outlined below.

Anticipated Physicochemical Properties

Based on analogues, the following properties for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be anticipated:

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₁₂FN₅ | Derived from the chemical structure. |

| Molecular Weight | ~269.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to faint yellow solid | Typical appearance for this class of compounds.[7] |

| Melting Point | 200-220 °C | Based on melting points of similar pyrazolo[3,4-b]pyridine derivatives.[7] |

| Solubility | Soluble in DMSO and other polar organic solvents | Common solubility profile for heterocyclic compounds. |

II. Structural Elucidation: A Multi-technique Approach

The cornerstone of characterization lies in the unambiguous confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural fingerprint of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-14 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | s | 1H | NH (pyrazole) | The pyrazole NH proton is typically deshielded and appears as a broad singlet.[7] |

| ~8.4 | d | 1H | Pyridine H | Aromatic proton on the pyridine ring. |

| ~8.2 | d | 1H | Pyridine H | Aromatic proton on the pyridine ring. |

| ~7.1-7.4 | m | 4H | Fluorobenzyl H | Aromatic protons of the 2-fluorobenzyl group. |

| ~7.0 | m | 1H | Pyridine H | Aromatic proton on the pyridine ring. |

| ~5.6 | s | 2H | CH₂ | Methylene protons of the benzyl group. |

| ~6.0 | br s | 2H | NH₂ | Amine protons, often broad and exchangeable with D₂O. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹³C acquisition with proton decoupling.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-180 ppm.

-

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d, J ≈ 245 Hz) | C-F | Carbon directly attached to fluorine, showing a large coupling constant. |

| ~150-155 | Pyridine/Pyrazole C | Quaternary carbons in the heterocyclic rings. |

| ~140-145 | Pyridine/Pyrazole C | Aromatic carbons in the heterocyclic rings. |

| ~125-130 | Fluorobenzyl C | Aromatic carbons of the 2-fluorobenzyl group. |

| ~115 (d, J ≈ 21 Hz) | Fluorobenzyl C | Aromatic carbon ortho to the fluorine, showing a smaller coupling constant. |

| ~100-110 | Pyridine/Pyrazole C | Aromatic carbons in the heterocyclic rings. |

| ~40 | CH₂ | Methylene carbon of the benzyl group. |

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Acquisition Mode: Acquire in positive ion mode.

-

Analysis: Look for the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum Data

-

[M+H]⁺: Expected at m/z 270.12.

-

Key Fragmentation Patterns: The pyrazolo[3,4-b]pyridine core is relatively stable. Common fragmentation patterns involve the loss of the benzyl group or cleavage of the pyridine ring.[8][9]

III. Purity Assessment: Ensuring Compound Integrity

For any research or drug development application, confirming the purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

-

Gradient Example: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak. A pure compound should exhibit a single major peak.

IV. Visualizing the Workflow

To provide a clear overview of the characterization process, the following workflow diagram is presented.

Caption: Characterization workflow for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine.

V. Conclusion: A Framework for Confident Characterization

This guide has outlined a comprehensive and logical workflow for the characterization of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can be confident in the identity and quality of their compound. This multi-faceted approach ensures the scientific integrity of subsequent biological or medicinal chemistry studies, ultimately accelerating the drug development process. The principles and protocols detailed herein are broadly applicable to the wider class of pyrazolo[3,4-b]pyridine derivatives, providing a valuable resource for scientists working with these important heterocyclic scaffolds.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride - Google Patents [patents.google.com]

- 6. WO2013086935A1 - Method for synthesizing 1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

A Technical Guide to the Predicted Spectral Data of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its chemical structure is paramount for its application. Spectroscopic analysis is the cornerstone of structural elucidation. However, publicly available experimental spectral data for this specific compound is limited. This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in established principles of spectroscopy and analysis of data from analogous structures. This document serves as a valuable resource for researchers working with this molecule, offering insights into its expected spectral characteristics and aiding in the interpretation of experimentally acquired data.

Introduction: The Structural Imperative

In the landscape of drug discovery and development, the precise characterization of molecular structure is a non-negotiable prerequisite. This compound, a substituted piperidine, represents a scaffold with significant potential in the synthesis of novel therapeutic agents. The piperidine ring is a prevalent motif in a multitude of approved drugs, valued for its ability to impart desirable pharmacokinetic properties. The presence of hydroxyl and methyl carboxylate functionalities at the 4-position offers versatile points for further chemical modification.

This guide is born out of the necessity to provide a robust spectroscopic framework for this compound in the absence of readily available experimental data. As a Senior Application Scientist, the imperative is not merely to present data, but to elucidate the underlying principles that govern the spectral behavior of this molecule. The following sections will deconstruct the predicted spectral data, offering a causal explanation for the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Predicted ¹H NMR Spectral Data

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) is expected to reveal the key proton environments of the molecule. The hydrochloride form implies that the piperidine nitrogen is protonated, which will significantly influence the chemical shifts of the adjacent protons.

Experimental Considerations: The choice of solvent is critical. D₂O is a common choice for hydrochloride salts due to their solubility and to exchange the labile N-H and O-H protons, simplifying the spectrum. If DMSO-d₆ is used, these labile protons will be observable. The predictions below assume a non-exchanging environment for clarity.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively deshielded environment due to the adjacent carbonyl and oxygen, leading to a singlet in the downfield region. |

| ~3.40 - 3.60 | m | 4H | H-2, H-6 (axial & equatorial) | The protons on the carbons alpha to the protonated nitrogen are significantly deshielded. The chair conformation of the piperidine ring will lead to distinct axial and equatorial protons, which will likely appear as a complex multiplet. |

| ~2.00 - 2.20 | m | 4H | H-3, H-5 (axial & equatorial) | The protons on the carbons beta to the protonated nitrogen are in a more shielded environment compared to the alpha protons. They will also exhibit complex splitting due to coupling with the H-2 and H-6 protons. |

| ~4.50 - 5.50 | br s | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet. |

| ~8.50 - 9.50 | br s | 2H | -N⁺H₂- | The protons on the positively charged nitrogen are expected to be significantly deshielded and will appear as a broad singlet. |

Causality in Proton Chemical Shifts:

The protonation of the piperidine nitrogen is a key determinant of the ¹H NMR spectrum. The positive charge on the nitrogen atom exerts a strong deshielding effect on the adjacent methylene protons (H-2 and H-6), causing them to resonate at a lower field compared to a neutral piperidine. The chair conformation of the piperidine ring is expected to be the most stable, leading to distinct chemical shifts for the axial and equatorial protons at positions 2, 3, 5, and 6. The coupling constants between these protons would provide valuable information about their dihedral angles and, consequently, the ring conformation. Typically, axial-axial couplings are larger (around 10-13 Hz) than axial-equatorial and equatorial-equatorial couplings (around 2-5 Hz).[1][2]

Visualization of Predicted ¹H NMR Assignments:

References

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. As a key intermediate in pharmaceutical synthesis, a thorough understanding of its solubility is paramount for process optimization, formulation development, and ensuring reproducible outcomes in drug discovery and development. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers to design and execute robust solubility studies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, its solubility profile dictates crucial downstream applications. Poorly characterized solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability.

This compound is a substituted piperidine derivative. The piperidine moiety, a saturated heterocycle, generally imparts a degree of polarity and the potential for hydrogen bonding, suggesting at least moderate aqueous solubility.[1] However, the overall solubility is a complex interplay of its various functional groups: the methyl ester, the hydroxyl group, and the hydrochloride salt form. The hydrochloride salt is often introduced to enhance aqueous solubility and stability compared to the free base. It is crucial to recognize that the solubility of a hydrochloride salt can be significantly influenced by factors such as pH and the presence of other ions, a phenomenon known as the common ion effect.[2][3]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a framework for generating reliable and meaningful data.

Physicochemical Properties: A Foundation for Understanding Solubility

While specific experimental solubility data for this compound is not extensively reported in publicly available literature, we can infer its likely behavior from its structural components and the properties of related molecules.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | [4] |

| Molecular Weight | 195.64 g/mol | [4] |

| Parent Compound | Methyl 4-hydroxypiperidine-4-carboxylate | [4] |

| Parent Compound Polarity | The presence of a hydroxyl group and a nitrogen atom suggests polarity and the capacity for hydrogen bonding. | [1] |

| Predicted LogP (Parent) | -0.6 (indicative of hydrophilicity) | [4] |

| General Solubility of Piperidines | Generally highly soluble in water and polar organic solvents; less soluble in nonpolar solvents.[1][5] |

The hydrochloride salt form is expected to exhibit higher aqueous solubility than the parent free base due to the ionic interaction with water molecules. However, this enhanced solubility can be pH-dependent and susceptible to the common ion effect, particularly in acidic environments with high chloride concentrations.[6]

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

In drug discovery and development, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[7]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a supersaturated solution.[7] It is often determined in high-throughput screening settings and is influenced by the experimental conditions, such as the rate of solvent addition and agitation.[8] Kinetic solubility is particularly relevant in early drug discovery for ranking compounds and identifying potential liabilities.[7]

-

Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a solute in a saturated solution at a given temperature and pressure.[7] It is a fundamental physicochemical property of the compound and is critical for formulation development and regulatory submissions.[9] The most common method for determining thermodynamic solubility is the shake-flask method.[10]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of research and the intended application of the data. For a comprehensive understanding of this compound, both types of solubility data are valuable.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. scispace.com [scispace.com]

- 10. enamine.net [enamine.net]

Stability of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride under different conditions

A Technical Guide to the Stability of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its stability is a critical parameter that dictates storage conditions, formulation strategies, and the ultimate purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors governing the stability of this compound, delineating its intrinsic chemical liabilities and offering field-proven protocols for its assessment. We will explore the principal degradation pathways, including hydrolysis and oxidation, and detail the influence of environmental factors such as pH, temperature, and light. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to ensure the integrity and quality of their research and development endeavors.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a piperidine ring substituted with both a hydroxyl group and a methyl carboxylate at the C4 position. The presence of the hydrochloride salt enhances its aqueous solubility and crystallinity. Understanding its fundamental physicochemical properties is the first step in predicting its stability behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [2] |

| Appearance | White to yellow solid | |

| CAS Number | 179022-53-8 | [1][2] |

| Solubility | Slightly soluble in water | [3] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

Note: The properties of the free base (non-salt form) include a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol .[4][5]

Predicted Chemical Degradation Pathways

The molecular architecture of this compound contains several functional groups susceptible to degradation under common laboratory and storage conditions. The two most significant liabilities are the methyl ester and the piperidine ring itself.

Ester Hydrolysis

The methyl carboxylate group is the most prominent site for degradation. Ester hydrolysis is a chemical reaction that splits the ester into a carboxylic acid and an alcohol.[6] This reaction can be catalyzed by either acid or base.[6][7]

-

Acid-Catalyzed Hydrolysis : In the presence of water and an acid catalyst, the ester can revert to its constituent carboxylic acid (4-hydroxy-piperidine-4-carboxylic acid) and methanol. This reaction is reversible.[6][8] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9]

-

Base-Promoted Hydrolysis (Saponification) : Under basic conditions, the ester undergoes saponification, which is an irreversible reaction.[7][10] Hydroxide ions directly attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and methanol.[10] This pathway is generally faster and more complete than acid-catalyzed hydrolysis.[7]

Oxidation of the Piperidine Ring

The tertiary amine within the piperidine ring is susceptible to oxidation.[11] This can lead to the formation of an N-oxide or more complex ring-opened products, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.[11] Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals show that H-abstraction can occur from both C-H and N-H bonds, leading to various oxidation products.[12]

Below is a diagram illustrating the primary predicted degradation pathways.

Caption: Predicted degradation pathways for the target compound.

A Practical Guide to Stability Assessment: Forced Degradation Protocol

Forced degradation, or stress testing, is essential for understanding a compound's stability profile.[13][14] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14] This information is crucial for developing stability-indicating analytical methods.[14]

Objective

To intentionally degrade this compound under hydrolytic, oxidative, thermal, and photolytic stress to identify degradation products and establish a stability-indicating analytical method.

Proposed Analytical Method: A Self-Validating System

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is recommended. For definitive peak identification, Mass Spectrometry (MS) detection can be employed. The method is considered "self-validating" when it can separate all degradation products from the parent peak and from each other, which is confirmed by peak purity analysis using the PDA detector.

-

Column: C18, 150 x 4.6 mm, 3.5 µm

-

Mobile Phase: A gradient of Acetonitrile and a volatile buffer (e.g., 0.1% Formic Acid in Water).

-

Detection: PDA at a wavelength determined by the compound's UV absorbance maximum, and/or MS.

-

Note: Since the piperidine moiety lacks a strong chromophore, derivatization or the use of alternative detection methods like Charged Aerosol Detection (CAD) might be necessary for sensitive quantification.[15]

Experimental Workflow

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

-

Stress Conditions Application:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture in a water bath at 60°C.[11]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is typically rapid.[11]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[11]

-

Thermal Degradation: Place vials of the stock solution and the solid powder in an oven set to 80°C.

-

Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and photolytic degradation.[18]

-

-

Sampling and Analysis: Withdraw aliquots from each stressed solution at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before injection. Analyze all samples, including an unstressed control, by the validated HPLC method.

-

Data Interpretation:

-

Monitor for the decrease in the peak area of the parent compound.

-

Identify the formation of new peaks, representing degradation products.

-

Calculate the percentage of degradation.

-

Utilize the PDA detector to check for peak purity of the parent compound at each time point to ensure the method is stability-indicating.

-

Summary of Expected Outcomes

The results of the forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.

Table 2: Hypothetical Forced Degradation Data Summary

| Stress Condition | Duration (hrs) | % Assay of Parent Compound | % Total Impurities | Major Degradation Pathway |

| 0.1 M HCl, 60°C | 24 | 85.2% | 14.8% | Acid Hydrolysis |

| 0.1 M NaOH, RT | 8 | 5.5% | 94.5% | Base Hydrolysis |

| 3% H₂O₂, RT | 24 | 92.1% | 7.9% | Oxidation |

| Thermal (Solid), 80°C | 48 | 99.5% | 0.5% | Minimal Degradation |

| Photolytic (Solid), ICH Q1B | - | 99.8% | 0.2% | Photostable |

This data is illustrative and serves as an example of how results can be presented.

Best Practices for Storage and Handling

Based on the intrinsic chemical liabilities and potential for degradation, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in well-sealed containers at room temperature, protected from moisture.[2] For long-term storage, refrigeration (2-8°C) is advisable to minimize any potential for slow degradation.

-

Handling in Solution: Solutions should be prepared fresh whenever possible. If solutions are to be stored, they should be kept at low temperatures and protected from light. Given the high susceptibility to base-catalyzed hydrolysis, contact with basic conditions should be strictly avoided. Buffering solutions to a slightly acidic pH (e.g., pH 4-5) can significantly enhance stability against hydrolysis.

Conclusion

This compound is a robust molecule under thermal and photolytic stress in its solid state. However, in solution, it demonstrates significant susceptibility to degradation via ester hydrolysis, particularly under basic conditions. Oxidative degradation is a secondary but plausible pathway. A thorough understanding of these stability characteristics, validated through systematic forced degradation studies, is paramount for any scientist working with this compound. Adherence to proper storage and handling protocols will ensure the material's integrity, leading to reliable and reproducible results in research and drug development.

References

- 1. keyorganics.net [keyorganics.net]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyl 4-hydroxypiperidine-4-carboxylate | CymitQuimica [cymitquimica.com]

- 5. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. biomedres.us [biomedres.us]

- 15. researchgate.net [researchgate.net]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. q1scientific.com [q1scientific.com]

Methyl 4-Hydroxypiperidine-4-Carboxylate Hydrochloride: A Versatile Scaffold in the Design and Synthesis of CNS-Active Agents

Abstract

The piperidine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced blood-brain barrier penetration and metabolic stability.[4] This technical guide delves into the significance and application of a key synthetic intermediate, methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, as a versatile scaffold in the discovery and development of novel CNS-active agents. While not a pharmacologically active agent in itself, its strategic functionalization allows for the construction of diverse molecular entities with a wide range of mechanisms of action. This guide will explore the synthetic utility of this building block and examine the mechanisms of action of prominent drug classes derived from similar 4-hydroxypiperidine scaffolds, including opioid receptor modulators, histamine receptor antagonists, and GABA reuptake inhibitors. Furthermore, we will provide detailed experimental protocols for the synthesis of a representative derivative and for the characterization of its biological activity, offering a comprehensive resource for researchers and professionals in the field of drug development.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of clinically successful drugs.[5][6] Its ubiquity in medicinal chemistry can be attributed to several key factors:

-

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional structure to optimize interactions with biological targets.[4]

-

Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can improve solubility and handling. The overall lipophilicity of the molecule can be modulated through substitution, which is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Blood-Brain Barrier Permeability: Many piperidine-containing compounds exhibit the ability to cross the blood-brain barrier, a critical requirement for drugs targeting the CNS.

-

Metabolic Stability: The piperidine ring itself is often metabolically stable, contributing to a longer duration of action for the drug.[4]

These advantageous properties have led to the incorporation of the piperidine scaffold into a wide range of therapeutic classes, including analgesics, antipsychotics, antidepressants, and antihistamines.[1][5][6] this compound serves as a valuable starting material for accessing a diverse chemical space within this privileged structural class.

Synthetic Utility of this compound

The chemical structure of this compound offers multiple points for chemical modification, making it a highly versatile building block for medicinal chemists. The key reactive sites include:

-

The Secondary Amine: The nitrogen atom can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents.

-

The Hydroxyl Group: The tertiary alcohol can be used as a nucleophile in etherification reactions or can be eliminated to form an alkene.

-

The Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

These functional handles allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: General synthetic pathways from methyl 4-hydroxypiperidine-4-carboxylate.

Case Studies: Mechanisms of Action of Drugs Derived from 4-Hydroxypiperidine Scaffolds

The versatility of the 4-hydroxypiperidine scaffold is best illustrated by examining the diverse mechanisms of action of drugs that can be synthesized from it or its close derivatives.

Opioid Receptor Agonists: The Case of Pethidine

Pethidine (also known as meperidine) is a synthetic opioid analgesic used for the treatment of moderate to severe pain.[7][8] Its structure contains a central piperidine ring.

Mechanism of Action: Pethidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor in the central nervous system.[9][10][11] Activation of μ-opioid receptors leads to a cascade of intracellular events, including:

-

Inhibition of adenylyl cyclase activity.

-

Activation of inwardly rectifying potassium channels, leading to hyperpolarization of neurons.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

The net effect of these actions is a reduction in the transmission of nociceptive signals and an alteration in the perception of pain.[11] Pethidine also has some affinity for κ-opioid receptors, which may contribute to its anti-shivering effects.[9][10]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. radiusanesthesia.com [radiusanesthesia.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Pethidine - Wikipedia [en.wikipedia.org]

- 10. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Potential Biological Activity of 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl

Authored by: A Senior Application Scientist

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 4-hydroxy-4-piperidinecarboxylic acid methyl ester hydrochloride. While direct pharmacological data for this compound is scarce, its structural features suggest a high potential for interaction with key central nervous system targets. This document provides a hypothesis-driven exploration of its potential as a modulator of opioid and nociceptin receptors. We will dissect the underlying chemical logic, propose comprehensive, self-validating experimental workflows for screening and characterization, and outline potential future directions for drug discovery based on this promising scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the realm of neuroscience and pain therapeutics.

Introduction: The Piperidine Scaffold and a Molecule of Interest

The 4-substituted piperidine motif is a privileged scaffold in drug discovery, renowned for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. This allows for precise interactions with biological targets. The subject of this guide, 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl, is a simple yet intriguing molecule. Its structure combines a hydrophilic hydroxyl group and a lipophilic methyl ester at the 4-position, creating a unique electronic and steric profile.

While this specific compound is not extensively profiled in the literature, its structural similarity to well-characterized pharmacophores provides a logical starting point for hypothesizing its biological potential. Notably, the 4-hydroxy-4-arylpiperidine and 4-anilidopiperidine classes of molecules are known to possess significant activity at opioid and related receptors.[1][2][3][4] This guide will, therefore, focus on the hypothesis that 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl may act as a modulator of these receptor systems.

Hypothesized Biological Activities Based on Structural Analogs

Potential as an Opioid Receptor Modulator

The 4-anilidopiperidine structure is famously associated with the potent µ-opioid receptor agonist, carfentanil.[3] While our molecule of interest lacks the N-phenylpropanamide group of fentanyl and its analogs, the core piperidine ring with a 4-position substitution is a shared feature. The presence of the hydroxyl group and the methyl ester could allow for hydrogen bonding and other interactions within the opioid receptor binding pocket.

Causality behind the hypothesis: The piperidine ring serves as a scaffold that mimics the tyramine moiety of endogenous opioid peptides. The substituents at the 4-position can significantly influence binding affinity and functional activity (agonist vs. antagonist). It is plausible that the hydroxyl and ester groups could engage with residues in the binding sites of µ (mu), δ (delta), or κ (kappa) opioid receptors.

Potential as a Nociceptin Receptor Ligand

Research has identified 4-hydroxy-4-phenylpiperidines as ligands for the nociceptin receptor (NOP), also known as the opioid-like receptor 1 (ORL-1).[2][4] The NOP system is implicated in a range of physiological processes, including pain, anxiety, and depression. The structural similarity of our compound to these known NOP ligands suggests it may also bind to this receptor.

Causality behind the hypothesis: The 4-hydroxy-4-substituted piperidine core is a key pharmacophore for NOP receptor affinity. The specific nature of the substituent at the 4-position tunes the affinity and efficacy. The methyl carboxylate group in our target molecule presents a different electronic and steric profile than the phenyl group in the known NOP ligands, which could lead to a novel pharmacological profile.

Proposed Experimental Workflows for Activity Screening

To investigate these hypotheses, a systematic, multi-tiered screening approach is recommended. This workflow is designed to first establish binding and then to characterize the functional consequences of that binding.

General Experimental Workflow

The overall strategy involves a progression from initial binding assays to more complex functional and cellular assays.

Caption: Proposed experimental workflow for screening.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl for the human µ, δ, κ opioid receptors and the nociceptin receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells)

-

Radioligands: [3H]DAMGO (for µ), [3H]DPDPE (for δ), [3H]U-69,593 (for κ), [3H]nociceptin (for NOP)

-

Non-specific binding inhibitors (e.g., Naloxone for opioid receptors, unlabeled nociceptin for NOP)

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (from 100 µM to 0.1 nM).

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), the non-specific inhibitor (for non-specific binding), or the test compound.

-

Incubate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at G-protein coupled receptors.

Materials:

-

Cell membranes expressing the receptor of interest

-

[35S]GTPγS

-

GDP

-

Agonist (e.g., DAMGO for µ-opioid) and antagonist (e.g., Naloxone) controls

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, [35S]GTPγS, GDP, and the test compound. To test for antagonist activity, include a known agonist at its EC50 concentration.

-

Incubate to allow for G-protein activation (e.g., 60 minutes at 30°C).

-

Terminate the assay by rapid filtration.

-

Measure the bound [35S]GTPγS via scintillation counting.

-

Plot the data to determine the EC50 (for agonists) or IC50 (for antagonists) and the Emax relative to a standard agonist.

Data Presentation and Interpretation

Quantitative data from the proposed assays should be summarized for clear comparison.

Table 1: Hypothetical Binding Affinity Data

| Receptor | Radioligand | Test Compound Ki (nM) |

| µ-Opioid | [3H]DAMGO | 850 |

| δ-Opioid | [3H]DPDPE | >10,000 |

| κ-Opioid | [3H]U-69,593 | 1200 |

| Nociceptin | [3H]Nociceptin | 250 |

Table 2: Hypothetical Functional Activity Data ([35S]GTPγS Assay)

| Receptor | EC50 (nM) | Emax (% of standard agonist) |

| Nociceptin | 450 | 60% (Partial Agonist) |

Interpretation: The hypothetical data above would suggest that 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl is a moderately potent partial agonist at the nociceptin receptor with weak affinity for the µ- and κ-opioid receptors. This profile could be of interest for developing non-addictive analgesics or anxiolytics.

In Silico Modeling: A Glimpse into Molecular Interactions

Molecular docking can provide insights into the potential binding mode of the compound and guide further chemical modifications.

Caption: Workflow for molecular docking studies.

A docking study could reveal, for instance, that the hydroxyl group of the compound forms a critical hydrogen bond with a specific asparagine residue in the NOP receptor binding pocket, while the methyl ester occupies a hydrophobic sub-pocket. This information would be invaluable for designing analogs with improved affinity and efficacy.

Synthesis and Future Directions

The synthesis of 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl can likely be achieved through established methods in organic chemistry, potentially starting from a 4-piperidone precursor.[5][6]

Based on the initial screening results, a structure-activity relationship (SAR) study would be the logical next step. For example, if the compound shows promising activity as a partial NOP agonist, future work could involve:

-

Varying the ester group: Replacing the methyl ester with ethyl, propyl, or other groups to probe the hydrophobic pocket.

-

Modifying the piperidine nitrogen: Introducing different substituents on the nitrogen to explore their impact on affinity and selectivity.

-

Stereochemistry: Synthesizing and testing individual enantiomers, as biological targets are chiral and often exhibit stereoselective binding.

Conclusion

While 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl is a relatively simple molecule with limited published biological data, its structural features strongly suggest potential as a modulator of CNS receptors, particularly the opioid and nociceptin systems. The hypothesis-driven experimental workflow outlined in this guide provides a robust and efficient path to exploring this potential. By systematically evaluating its binding and functional profiles, researchers can unlock the therapeutic possibilities of this and related chemical scaffolds, paving the way for the development of novel therapeutics for pain, addiction, and mood disorders.

References

- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carfentanil | C24H30N2O3 | CID 62156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Sciencemadness Discussion Board - Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

Literature review of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

An In-Depth Technical Guide to Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

This guide provides an in-depth technical review of this compound, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the synthesis, characterization, application, and safe handling of this versatile piperidine derivative.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with biological targets. This compound serves as a crucial starting material, incorporating a synthetically versatile ester group and a hydroxyl moiety on a quaternary center. This unique arrangement provides a strategic entry point for the elaboration of complex molecular architectures, particularly in the development of agents targeting the central nervous system (CNS) and beyond.[1]

Physicochemical Properties and Identification

Accurate identification is the foundation of any chemical workflow. The hydrochloride salt form of this compound enhances its stability and solubility in polar solvents, making it convenient for laboratory use.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | [2] |

| CAS Number | 179022-53-8 | [3][4] |

| Molecular Formula | C₇H₁₄ClNO₃ | [3][4] |

| Molecular Weight | 195.64 g/mol | [4] |

| Appearance | Solid, typically off-white to white | [5][6] |

| Canonical SMILES | COC(=O)C1(CCNCC1)O.Cl | [7] |

| InChIKey | AFJIZTKWUYPYNE-UHFFFAOYSA-N | [2][8] |

Below is the two-dimensional structure of the parent compound, Methyl 4-hydroxypiperidine-4-carboxylate.

Caption: 2D Structure of Methyl 4-hydroxypiperidine-4-carboxylate.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is often achieved via the deprotection of a nitrogen-protected precursor. The use of a protecting group like tert-butoxycarbonyl (Boc) is a common and robust strategy in piperidine chemistry. It deactivates the otherwise nucleophilic secondary amine, preventing side reactions during manipulations of other functional groups.

Experimental Protocol: Synthesis from N-Boc-4-hydroxypiperidine

This protocol details the removal of the Boc protecting group from a suitable precursor, followed by isolation of the hydrochloride salt. This method is chosen for its high yield and straightforward workup.[9]

Step 1: Boc Deprotection

-

To a stirred solution of tert-butyl 4-hydroxy-4-(methoxycarbonyl)piperidine-1-carboxylate (1 equivalent) in 1,4-dioxane (approx. 5-10 mL per gram of starting material), add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (approx. 4-5 equivalents) at room temperature.

-

Causality Insight: 1,4-dioxane is an excellent solvent for both the starting material and the HCl gas. Using a pre-prepared saturated solution of HCl in dioxane provides a controlled, anhydrous acidic environment. This is critical to prevent the potential hydrolysis of the methyl ester functional group, which could occur in the presence of aqueous acid.

-

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Self-Validation Checkpoint: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material spot/peak and the appearance of a more polar product spot (or a product with the expected mass) indicates completion.

-

-

Upon completion, the product often precipitates from the reaction mixture as the hydrochloride salt.

Step 2: Product Isolation and Purification

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Expertise Note: Co-evaporation with a solvent like dichloromethane or diethyl ether can help remove residual HCl.

-

-

The resulting solid is triturated with diethyl ether or another non-polar solvent to wash away any non-polar impurities.

-

Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

If further purification is required, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the protected intermediate to the final active compound.

Caption: General workflow for the synthesis via Boc deprotection.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility lies in providing a rigid scaffold onto which medicinal chemists can build complexity.

-

CNS Agents: The piperidine core is prevalent in antipsychotics and antidepressants. The hydroxyl and ester groups on this intermediate provide orthogonal chemical handles for derivatization, allowing for the exploration of structure-activity relationships (SAR).

-

Antihistamines: It serves as a precursor in the synthesis of certain second-generation H1 receptor antagonists, where the piperidine ring is crucial for binding to the target receptor.[1]

-

Opioid Analgesics: The 4-substituted piperidine framework is a classic feature of potent analgesics. This intermediate is a key starting material for analogues of fentanyl and other synthetic opioids.[10]

Role as a Key Building Block

The diagram below conceptualizes the role of Methyl 4-hydroxypiperidine-4-carboxylate HCl as a foundational piece in a multi-step drug synthesis campaign.

Caption: Use as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to good industrial hygiene and safety practices is paramount. The available safety data sheets (SDS) indicate that this compound, like many amine hydrochlorides, should be handled with care.[5]

Table 2: Summary of Safety Information

| Category | Information | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [5] |

| Signal Word | Warning / Danger | [5] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves, lab coat. Use in a well-ventilated area or fume hood. | [5][11] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5][11] |

Trustworthiness Pillar: The information presented in this table is a synthesis of data from multiple supplier safety data sheets. Always consult the specific SDS for the product you are using before commencing any experimental work. Protocols should be designed to minimize exposure and handle waste according to institutional and regulatory guidelines.

Conclusion

This compound is a strategically important molecule whose value is defined by its versatility. Its well-defined structure, featuring key functional groups on a privileged piperidine scaffold, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this compound in the pursuit of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. 179022-53-8 | MFCD11845425 | this compound [aaronchem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. methyl 4-hydroxypiperidine-2-carboxylate hydrochloride 97% | CAS: 337464-25-2 | AChemBlock [achemblock.com]

- 7. 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1) | C7H14ClNO2 | CID 18783829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-hydroxypiperidine-4-carboxylate | CymitQuimica [cymitquimica.com]

- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

A Technical Guide to Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride for the Research and Development Professional

An In-depth Analysis of Commercial Sourcing, Quality Control, and Synthetic Considerations for a Key Pharmaceutical Building Block

Introduction: The Strategic Importance of Piperidine Scaffolds in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, featuring prominently in the molecular architecture of a vast array of approved pharmaceuticals and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for exploring chemical space and optimizing drug-target interactions. Within this critical class of building blocks, Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS No. 179022-53-8) has emerged as a particularly valuable intermediate. Its bifunctional nature, possessing both a nucleophilic secondary amine (as the hydrochloride salt) and a tertiary alcohol adjacent to a methyl ester, provides synthetic chemists with multiple handles for elaboration into more complex molecular frameworks. This guide offers a comprehensive technical overview of the commercial landscape for this important reagent, delving into sourcing, quality control, and the underlying synthetic strategies that influence its procurement and application in pharmaceutical research and development. The piperidine ring system is a recurring motif in many pharmaceuticals, contributing to their pharmacological activity[1][2].

Commercially Available Sources of this compound

A critical first step in any research or development program is the reliable procurement of starting materials. For specialty chemicals such as this compound, a number of reputable suppliers cater to the needs of the pharmaceutical and biotechnology industries. The table below provides a comparative summary of several key commercial sources.

| Supplier | CAS Number | Molecular Formula | Purity Specification | Additional Notes |

| Key Organics | 179022-53-8 | C7H14ClNO3 | >97% | Offers various pack sizes from 100 mg to 1 g.[3][4] |

| Sigma-Aldrich | 179022-53-8 | C7H14ClNO3 | 97% | Available through various partners on their platform.[5] |

| ChemScene | 179022-53-8 | C₇H₁₄ClNO₃ | ≥97% | Provides basic computational chemistry data. |

| BLD Pharm | 179022-53-8 | Not Specified | Not Specified | Lists the product for online ordering.[6] |

| Aaron Chemistry | 179022-53-8 | C7H14ClNO3 | Not Specified | Lists the product with its key identifiers.[7] |

It is imperative for researchers to note the distinction between the hydrochloride salt (CAS No. 179022-53-8) and the free base, Methyl 4-hydroxypiperidine-4-carboxylate (CAS No. 767265-77-0)[8][9]. While chemically related, their distinct physical and chemical properties can have significant implications for reaction setup and stoichiometry.

Quality Control and Purity Considerations: A Self-Validating System

The adage "garbage in, garbage out" holds particularly true in drug development. The purity and characterization of starting materials are non-negotiable for ensuring the reproducibility of synthetic procedures and the integrity of biological data. When procuring this compound, a thorough evaluation of the supplier's quality control measures is paramount.

The Certificate of Analysis (CoA): Your Primary Quality Document

A comprehensive Certificate of Analysis should accompany every batch of material. While a publicly available CoA for this specific compound was not found during the literature search, a typical CoA for a high-purity pharmaceutical intermediate will include the following critical information:

-

Identification: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

-

Purity Assay: A quantitative measure of the compound's purity, typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥97% is standard for this material.

-

Appearance: A description of the physical state and color of the compound.

-

Solubility: Information on the solubility in various solvents.

-

Residual Solvents: Quantification of any remaining solvents from the synthesis and purification process, usually determined by Gas Chromatography (GC).

-

Water Content: Measured by Karl Fischer titration.

Causality Behind Experimental Choices in Quality Control

The choice of analytical techniques is dictated by the chemical nature of the molecule. For this compound, HPLC is the gold standard for purity determination due to its ability to separate the main component from structurally related impurities. NMR spectroscopy is indispensable for confirming the molecular structure, with characteristic peaks for the methyl ester, the piperidine ring protons, and the hydroxyl group. The hydrochloride salt form also influences the chemical shifts observed in the NMR spectrum.

Synthetic Routes and the Implication of Impurity Profiles

Understanding the likely synthetic pathways to this compound provides valuable insights into potential impurities that may be present in the final product. While specific, proprietary synthesis routes are seldom disclosed by commercial suppliers, a logical and commonly employed strategy for this class of compounds involves the deprotection of a protected piperidine precursor.

A plausible synthetic route is the removal of a tert-butyloxycarbonyl (Boc) protecting group from a suitable precursor, such as Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate, using a strong acid like hydrochloric acid. This method is well-documented for the synthesis of other piperidine hydrochlorides[10].

Caption: A plausible synthetic route to the target compound.

This deprotection step is generally clean and high-yielding. However, potential impurities could include:

-

Incomplete Deprotection: Residual amounts of the N-Boc protected starting material.

-

By-products of Deprotection: For instance, isobutylene and tert-butanol, which are typically volatile and removed during workup and drying.

-

Impurities from the Starting Material: Any impurities present in the initial N-Boc protected piperidine will likely carry through to the final product.

Applications in Drug Discovery and Development

The 4-hydroxypiperidine-4-carboxylate scaffold is a versatile building block in medicinal chemistry. The tertiary hydroxyl group can act as a hydrogen bond donor or acceptor, and its position can influence the conformation of the piperidine ring. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in drug molecules. The secondary amine of the hydrochloride salt provides a key point for N-alkylation or N-arylation to introduce further diversity.

Procurement Workflow for the Research Scientist

The procurement of a specialty chemical like this compound follows a structured process to ensure timely delivery of a quality-assured product.

Caption: A typical procurement workflow for a specialty chemical.

Conclusion